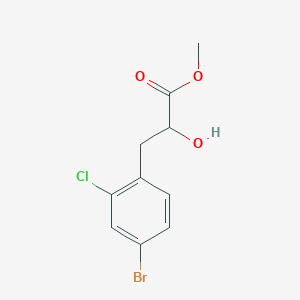
2-(5-Bromo-8-quinolyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-8-quinolyl)imidazole-5-methanol is a heterocyclic compound that features both quinoline and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group in its structure provides unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of quinoline derivatives followed by cyclization with imidazole and subsequent functional group modifications.
-
Bromination of Quinoline:
- Starting Material: 8-quinoline
- Reagent: Bromine
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Cyclization with Imidazole:
- Intermediate: 5-Bromo-8-quinoline
- Reagent: Imidazole
- Solvent: Ethanol
- Conditions: Reflux for several hours
-
Functional Group Modification:
- Intermediate: 2-(5-Bromo-8-quinolyl)imidazole
- Reagent: Formaldehyde
- Solvent: Methanol
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(5-Bromo-8-quinolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amine or thiol in ethanol at reflux temperature.
Major Products:
Oxidation: 2-(5-Bromo-8-quinolyl)imidazole-5-carbaldehyde
Reduction: 2-(8-Quinolyl)imidazole-5-methanol
Substitution: 2-(5-Amino-8-quinolyl)imidazole-5-methanol or 2-(5-Thio-8-quinolyl)imidazole-5-methanol
科学研究应用
2-(5-Bromo-8-quinolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol involves its interaction with molecular targets such as DNA and proteins. The bromine atom and the hydroxyl group facilitate binding to these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
- 2-(5-Chloro-8-quinolyl)imidazole-5-methanol
- 2-(5-Fluoro-8-quinolyl)imidazole-5-methanol
- 2-(5-Iodo-8-quinolyl)imidazole-5-methanol
Comparison:
Uniqueness: The presence of the bromine atom in 2-(5-Bromo-8-quinolyl)imidazole-5-methanol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and selectivity towards molecular targets.
Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H10BrN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC 名称 |
[2-(5-bromoquinolin-8-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C13H10BrN3O/c14-11-4-3-10(12-9(11)2-1-5-15-12)13-16-6-8(7-18)17-13/h1-6,18H,7H2,(H,16,17) |
InChI 键 |
PBJOTKPSTLBNNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)C3=NC=C(N3)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)

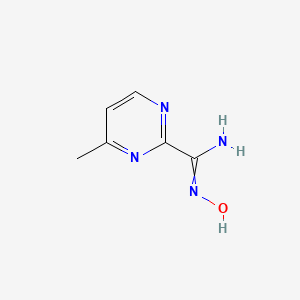
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)
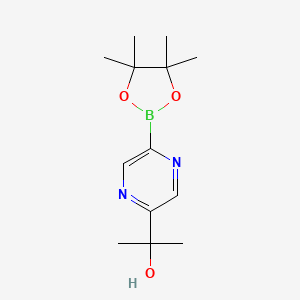
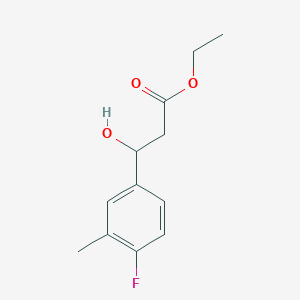
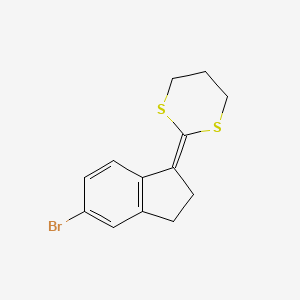
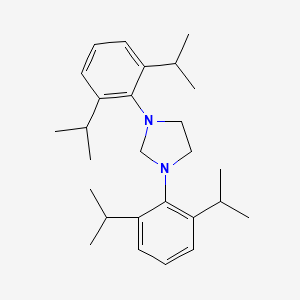
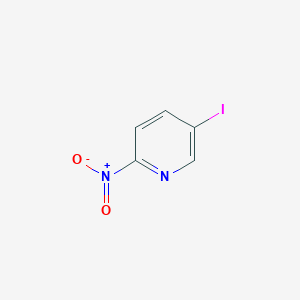
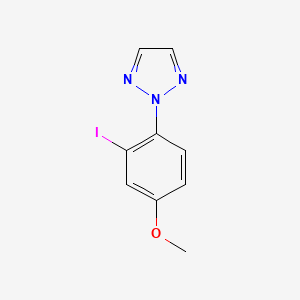
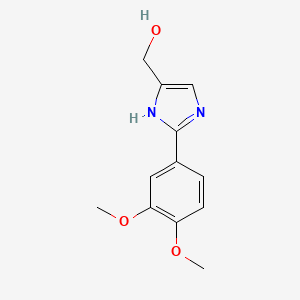

![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
